molecular formula C8H5BrF5N B13637876 2-Bromo-5-(pentafluoroethyl)aniline

2-Bromo-5-(pentafluoroethyl)aniline

Cat. No.: B13637876
M. Wt: 290.03 g/mol
InChI Key: PVCJGZPNRZHUJM-UHFFFAOYSA-N
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Description

2-Bromo-5-(pentafluoroethyl)aniline is an aromatic amine compound characterized by the presence of a bromine atom and a pentafluoroethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(pentafluoroethyl)aniline typically involves the bromination of aniline derivatives. One common method includes the reaction of a substrate with copper(II) bromide (CuBr2) in a suitable solvent such as tetrahydrofuran (THF). This method is advantageous due to its high selectivity and yield . Another approach involves the hydrogenation of 2-bromo-5-fluoronitrobenzene using a catalyst like W-4 Raney nickel in methanol, followed by vacuum distillation and crystallization .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and recyclable catalysts is emphasized to minimize pollution and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pentafluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere.

Major Products Formed

The major products formed from these reactions include substituted anilines, various aromatic amines, and complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

2-Bromo-5-(pentafluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pentafluoroethyl)aniline involves its interaction with various molecular targets. The bromine and pentafluoroethyl groups influence its reactivity and binding affinity to different substrates. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts, to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(pentafluoroethyl)aniline is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C8H5BrF5N

Molecular Weight

290.03 g/mol

IUPAC Name

2-bromo-5-(1,1,2,2,2-pentafluoroethyl)aniline

InChI

InChI=1S/C8H5BrF5N/c9-5-2-1-4(3-6(5)15)7(10,11)8(12,13)14/h1-3H,15H2

InChI Key

PVCJGZPNRZHUJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)N)Br

Origin of Product

United States

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